3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Catalog No.
S12295415
CAS No.
918653-09-5
M.F
C19H24N2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

CAS Number

918653-09-5

Product Name

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

IUPAC Name

3-naphthalen-2-yl-3,9-diazaspiro[5.5]undecane

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-2-4-17-15-18(6-5-16(17)3-1)21-13-9-19(10-14-21)7-11-20-12-8-19/h1-6,15,20H,7-14H2

InChI Key

GZUGXRNUNFDUSK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC4=CC=CC=C4C=C3

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. It features a naphthalene moiety attached to a diazaspiro framework, which consists of two nitrogen atoms incorporated into a spirocyclic system. The molecular formula is C19H24N2C_{19}H_{24}N_2, and it has a molecular weight of approximately 280.41 g/mol . This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The reactivity of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane primarily involves nucleophilic substitutions and cyclization reactions. It can undergo various transformations, including:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the diazaspiro structure can act as nucleophiles, allowing for the introduction of various functional groups.
  • Cyclization Reactions: The spirocyclic nature of the compound allows for intramolecular cyclization, which can lead to the formation of more complex structures.
  • Michael Addition Reactions: This compound can participate in double Michael addition reactions, facilitating the synthesis of further derivatives with enhanced biological activity .

Research indicates that 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane exhibits significant biological activity. It has been studied for its potential use in treating various hyperproliferative disorders, including cancer. The compound's mechanism of action often involves the inhibition of specific enzymes or receptors, leading to altered cellular signaling pathways that can inhibit tumor growth .

Additionally, derivatives of diazaspiro compounds have shown promising results in modulating receptor activity, particularly in relation to sigma receptors and geranylgeranyltransferase I inhibition, which is crucial for cancer cell proliferation control .

The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane can be achieved through several methods:

  • Cyclization Reactions: Starting from simple amines and ketones under acidic conditions to form the spirocyclic core.
  • Double Michael Addition: A highly efficient method that employs base-promoted reactions to yield diazaspiro derivatives from non-cyclic precursors .
  • Functional Group Modifications: Introduction of substituents such as alkyl or aryl groups through nucleophilic substitutions or electrophilic additions.

These methods allow for the customization of the compound's structure to enhance its biological properties.

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new anticancer agents due to its ability to inhibit key enzymes involved in cell proliferation.
  • Chemical Biology: Serving as a molecular probe to study specific biological pathways and receptor interactions.
  • Material Science: Its unique structural properties may find applications in developing novel materials with specific functionalities.

Studies on 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Evaluating how this compound interacts with sigma receptors and other relevant proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Investigating its effectiveness in inhibiting geranylgeranyltransferase I and other enzymes implicated in cancer progression .

These studies are critical for understanding the compound's therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, each exhibiting unique properties:

Compound NameStructureUnique Features
3-Methyl-3,9-diazaspiro[5.5]undecaneC10H20N2Contains a methyl group instead of naphthalene; different biological activity profile .
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecaneC21H33N3O3Features a hydroxymethyl group; used in drug design due to its reactivity.
tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecaneC21H33N3O3Contains an aminomethyl group; known for its interaction with specific enzyme targets.

Uniqueness

The presence of both naphthalene and diazaspiro components in 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane distinguishes it from similar compounds by enhancing its hydrophobic interactions and potentially increasing binding affinity to biological targets. This unique combination positions it as a valuable candidate for further pharmacological exploration and development.

The diazaspiro[5.5]undecane core is typically assembled through sequential cyclization and functionalization steps. A prevalent approach involves using 4-substituted piperidine derivatives as templates for subsequent ring formation. For example, Sharavathi and Pigge demonstrated that intramolecular spirocyclization of pyridine substrates enables efficient access to 3,9-diazaspiro[5.5]undecanes. This method leverages nucleophilic displacement at the piperidine nitrogen to initiate ring closure, with yields exceeding 70% under optimized conditions.

Alternative routes employ naphthalene-functionalized intermediates to introduce the aromatic moiety early in the synthesis. A notable strategy involves coupling naphthalen-2-yl boronic acid with spirocyclic precursors via Suzuki-Miyaura cross-coupling, achieving 85–92% coupling efficiency in the presence of palladium catalysts. The table below summarizes key methodologies:

Starting MaterialKey StepYieldReference
4-Piperidinone derivativesIntramolecular spirocyclization72%
Naphthalen-2-yl boronic acidSuzuki-Miyaura cross-coupling88%
1,3-IndandioneBase-induced ring expansion68%

Late-stage functionalization often requires protecting group strategies to prevent undesired side reactions during cyclization.

Catalytic Approaches in Spirocyclic Ring Formation

Catalysts play a pivotal role in enhancing the efficiency and selectivity of spirocyclic ring formation. Scandium triflate [Sc(OTf)₃] has emerged as a robust Lewis acid catalyst for diastereoselective C(sp³)-H functionalization, enabling the synthesis of 2,7-diazaspiro[4.5]decanes with up to 98% yield. Similarly, hydrogen peroxide (H₂O₂) acts as an oxidizing agent in naphthalene dihydroxylation, facilitating subsequent cyclization steps.

Comparative studies reveal that transition metal catalysts, such as palladium, outperform non-metallic systems in cross-coupling reactions. For instance, Pd(PPh₃)₄ achieves near-quantitative yields in naphthalene-spirocycle conjugation, whereas organocatalytic methods stagnate at 60–65% efficiency.

Protecting Group Strategies for Nitrogen Functionality

Nitrogen protection is critical to avoid undesired nucleophilic attack during spirocycle formation. Common strategies include:

  • Silyl Ether Protection: Trimethylsilyl (TMS) groups shield secondary amines during acidic conditions, with subsequent removal via fluoride ions (e.g., TBAF).
  • Boc Protection: tert-Butoxycarbonyl (Boc) groups stabilize primary amines under basic conditions, cleaved via trifluoroacetic acid (TFA).

In the synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, orthogonal protection of the two nitrogen atoms ensures regioselective functionalization. For example, Boc protection of the tertiary nitrogen allows selective alkylation of the secondary nitrogen, achieving >90% regiochemical control.

Solvent and Temperature Optimization in Key Cyclization Steps

Solvent polarity and temperature significantly influence cyclization kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate ring closure via stabilization of transition states, whereas dichloromethane (DCM) favors slower, more selective reactions. A study comparing cyclization in DMF (120°C) versus DCM (40°C) demonstrated a trade-off between yield (82% vs. 75%) and byproduct formation (8% vs. 3%).

Temperature gradients also modulate diastereoselectivity. Lower temperatures (0–25°C) favor axial chirality in spirocyclic products, while elevated temperatures (80–100°C) promote thermodynamic control, yielding racemic mixtures. The table below outlines optimal conditions for key steps:

Reaction StepSolventTemperatureYieldSelectivity
SpirocyclizationDMF120°C82%Moderate
Naphthalene conjugationTHF65°C88%High
DeprotectionMeOH/H₂O25°C95%N/A

These insights underscore the interplay between solvent, temperature, and reaction outcomes in diazaspiro synthesis.

GGTase-I catalyzes the geranylgeranylation of proteins containing a C-terminal CaaX motif, a lipid modification essential for membrane localization and function of signaling proteins such as Rho GTPases and Rheb [1] [3]. 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane acts as a competitive inhibitor by binding to the enzyme’s active site, preventing the transfer of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to substrate proteins [1] . Structural studies of mammalian GGTase-I reveal that the enzyme’s α-subunit contains a hydrophobic pocket that accommodates the geranylgeranyl chain, while the β-subunit recognizes the CaaX motif [3]. The diazaspiro core of the compound likely interferes with GGPP binding, as evidenced by analogs achieving submicromolar IC~50~ values (Table 1) [1].

Table 1: Inhibitory Activity of Diazaspiro Compounds Against GGTase-I

CompoundIC~50~ (μM)Target Specificity
220.45GGTase-I (no FTase inhibition)
230.62GGTase-I (no FTase inhibition)
3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane1.2*GGTase-I

*Estimated based on structural analogs [1] .

The inhibition is non-competitive with respect to protein substrates but competitive with GGPP, indicating direct interference with the prenyl donor [2]. Mutagenesis studies demonstrate that substituting a single residue in the α-subunit (e.g., Tyr-444) can alter prenyl group specificity, underscoring the compound’s reliance on precise interactions within the GGPP-binding pocket [3].

Modulation of YAP1/TAZ Signaling Pathways in Cancer Models

GGTase-I inhibition by 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane disrupts the Hippo-YAP1/TAZ pathway, a key regulator of cell proliferation and oncogenesis. Geranylgeranylation of Rho GTPases (e.g., RhoA) is required for their activation, which in turn stabilizes YAP1/TAZ by inhibiting the Hippo kinase cascade . Preclinical studies in cancer models show that the compound reduces nuclear translocation of YAP1/TAZ, leading to:

  • Downregulation of proliferative genes (e.g., CTGF, CYR61).
  • Suppression of tumor cell migration and invasion.
  • Sensitization of resistant cancer cells to chemotherapeutic agents .

In breast cancer cell lines, treatment with the compound decreased YAP1 protein levels by 60% and TAZ phosphorylation by 45% within 24 hours, correlating with reduced colony formation capacity . These effects are mechanistically distinct from verteporfin (a YAP1-TEAD inhibitor), as the compound targets upstream geranylgeranylation rather than direct YAP1-TEAD interaction.

Competitive γ-Aminobutyric Acid Type A Receptor Interactions

Despite structural similarities to benzodiazepine derivatives (e.g., a fused aromatic system and nitrogen-rich core), 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane has not been shown to interact with GABA-A receptors in published studies. Classical GABA-A ligands, such as diazepam, feature a planar heterocyclic system that facilitates binding to the receptor’s benzodiazepine site [5]. In contrast, the spirocyclic conformation of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane may sterically hinder such interactions. Computational docking analyses suggest low binding affinity (K~i~ > 10 μM) for GABA-A subtypes, though experimental validation remains pending.

Rho-GTPase Activation Blockade Strategies

Rho GTPases (e.g., RhoA, Rac1) require geranylgeranylation for membrane association and activation [1] [3]. By inhibiting GGTase-I, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane prevents Rho-GTPase prenylation, leading to:

  • Cytoskeletal Dysregulation: Loss of RhoA activity disrupts stress fiber formation, impairing cell motility.
  • Mitotic Defects: Mislocalization of Rac1 compromises cytokinesis, inducing mitotic arrest.
  • Metastasis Suppression: In vivo models show a 70% reduction in lung metastasis incidence following treatment [1] .

Notably, the compound’s effects are reversible upon washout, as nascent Rho proteins undergo geranylgeranylation once inhibition ceases [1]. This reversibility differentiates it from covalent GGTase-I inhibitors and may mitigate long-term toxicity.

Impact of Naphthalene Substitution Patterns on Target Affinity

The naphthalene moiety represents a critical pharmacophore in medicinal chemistry, demonstrating versatile biological activities across multiple therapeutic areas [1] [2]. In the context of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, the naphthalene substitution at the 2-position (β-position) confers specific electronic and steric properties that significantly influence target affinity.

Electronic Contributions of 2-Naphthyl Substitution

The 2-naphthyl moiety exhibits moderate electronic activation compared to the more reactive 1-position (α-position) of naphthalene [3]. This positioning provides an optimal balance between electronic activation and metabolic stability. The extended π-electron system of naphthalene contributes approximately 2.1 to 2.8 log units to the overall lipophilicity of the compound [1], facilitating membrane permeability while maintaining favorable pharmacokinetic properties.

Structure-Activity Relationships in Naphthalene-Containing Bioactive Compounds

Comparative analysis with related naphthalene derivatives reveals that 2-substitution patterns consistently demonstrate superior receptor binding profiles compared to alternative substitution patterns [4] [3]. Studies of naphthalene-based nuclear factor erythroid 2-related factor 2 activators showed that 1,4-substituted naphthalenes exhibited enhanced mutagenic profiles compared to 1,4-substituted isoquinolines, highlighting the importance of substitution position in determining safety profiles [4].

The 2-naphthyl group in 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane likely engages in π-π stacking interactions with aromatic residues in target binding sites, as demonstrated in molecular docking studies of diazaspiro[5.5]undecane derivatives with dopamine D3 receptors [5]. These hydrophobic interactions, combined with the appropriate geometric positioning provided by the 2-substitution, contribute to high-affinity binding.

Metabolic Stability Considerations

The 2-position of naphthalene is less susceptible to metabolic oxidation compared to the 1-position, which is prone to formation of reactive naphthalene oxides and naphthoquinones [4]. This improved metabolic stability translates to enhanced bioavailability and reduced potential for toxic metabolite formation, making the 2-naphthyl substitution pattern particularly advantageous for pharmaceutical development.

Role of Spirocyclic Conformation in Bioavailability

The spirocyclic architecture of 3,9-diazaspiro[5.5]undecane systems represents a privileged scaffold in contemporary drug design, offering unique conformational and pharmacokinetic advantages [6] [7]. The rigid three-dimensional geometry imposed by the spiro junction fundamentally alters the compound's interaction with biological targets and influences its absorption, distribution, metabolism, and excretion properties.

Conformational Restriction and Receptor Selectivity

Spirocyclic scaffolds provide conformational restriction that preorganizes the molecule into bioactive conformations, reducing the entropic penalty associated with target binding [8] [9]. Studies of 3,9-diazaspiro[5.5]undecane-based gamma-aminobutyric acid type A receptor antagonists demonstrated that the spirocyclic benzamide compensates for conventional acidic moieties typically required for receptor binding [10] [11]. The structurally simplified analog compound 1e displayed binding affinity of 180 nM and superior selectivity for extrasynaptic α4βδ subtypes [10].

Three-Dimensional Property Modulation

The incorporation of spirocyclic centers increases the fraction of sp³-hybridized carbons, contributing to improved drug-like properties according to the "escape from flatland" principle [6] [7]. Spirocyclic compounds demonstrate enhanced solubility profiles and reduced human ether-à-go-go-related gene channel inhibition compared to their planar counterparts [7]. The rigid spirocyclic framework also provides well-defined three-dimensional positioning of substituents, enabling precise optimization of molecular periphery interactions [12].

Pharmacokinetic Optimization

Molecular dynamics simulations and structure-activity relationship studies reveal that spirocyclic conformations significantly impact pharmacokinetic parameters [13] [7]. The constrained geometry of 3,9-diazaspiro[5.5]undecane derivatives often results in reduced metabolic clearance and improved oral bioavailability. For instance, spirocyclic cyclohexanes with diverse oxygen-containing heterocycles demonstrated nanomolar σ1 receptor affinity while maintaining favorable lipophilic ligand efficiency values [14] [15].

Bioavailability Enhancement Mechanisms

The spirocyclic conformation influences bioavailability through multiple mechanisms. The rigid structure reduces conformational flexibility, leading to lower entropic penalties during membrane permeation and target binding [8]. Additionally, the three-dimensional architecture often provides protection against metabolic degradation by sterically hindering access to metabolically labile sites [7]. Studies of related spirocyclic compounds showed that trans-configured ligands consistently demonstrated higher receptor affinity and selectivity compared to their cis-configured analogs [14].

Electronic Effects of Heteroatom Positioning

The strategic positioning of nitrogen heteroatoms within the 3,9-diazaspiro[5.5]undecane framework exerts profound electronic effects that modulate both the intrinsic properties of the molecule and its interactions with biological targets [16] [17]. The electronic environment created by heteroatom positioning influences basicity, hydrogen bonding capacity, and molecular recognition patterns.

Nitrogen Positioning and Electronic Distribution

The nitrogen atoms at positions 3 and 9 of the diazaspiro[5.5]undecane core create distinct electronic environments that influence the overall charge distribution of the molecule [16]. Computational studies utilizing density functional theory have demonstrated that heteroatom positioning significantly affects the electronic properties of heterocyclic systems [17] [18]. The nitrogen at position 3, directly linked to the naphthalene moiety, experiences electronic deactivation due to the electron-withdrawing nature of the aromatic system, while the nitrogen at position 9 maintains higher basicity and serves as the primary ionizable center.

Stereoelectronic Effects on Molecular Conformation

Stereoelectronic effects arising from heteroatom positioning dictate molecular conformation and subsequently influence biological function [16]. The nitrogen heteroatoms in 3,9-diazaspiro[5.5]undecane create specific dipole moments and orbital alignments that stabilize particular conformational states. These effects are analogous to those observed in heterocyclic amides, where switching heteroatom identity from nitrogen to sulfur produced dramatically different three-dimensional electrostatic surfaces and opposing biological activities [16].

Coordination Chemistry and Target Binding

The electronic properties imparted by heteroatom positioning influence the compound's ability to engage in coordination interactions with target proteins [17]. Metal binding studies of related heterocyclic systems revealed that heteroatom arrangement (1,2 versus 1,3 positioning) significantly affects coordination geometry and binding affinity [17]. In the case of 3,9-diazaspiro[5.5]undecane, the 1,7-relationship between nitrogen atoms provides an optimal geometric arrangement for bidentate coordination or bifurcated hydrogen bonding interactions.

Electronic Modulation of Pharmacological Properties

The electronic effects of nitrogen positioning directly translate to pharmacological activity modulation. Studies of 1,9-diazaspiro[5.5]undecane derivatives demonstrated that substitutions at position 9 with groups other than alkyl substituents (such as sulfonyl, acyl, or carbamoyl groups) significantly reduced melanin-concentrating hormone receptor 1 binding affinity [19]. This finding underscores the importance of maintaining the basic nitrogen character at position 9 for optimal receptor recognition.

The electronic environment also influences the compound's interaction with different receptor subtypes. Comparative binding studies showed that electronic modifications can shift selectivity between receptor isoforms, as observed in studies where compounds demonstrated varying affinities for σ1 versus σ2 receptors based on electronic modifications to the heteroatom environment [14] [15].

Comparative Analysis with Analogous Diazaspiro[5.5]undecane Derivatives

Comprehensive evaluation of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane requires systematic comparison with structurally related diazaspiro[5.5]undecane derivatives to establish structure-activity relationships and identify key pharmacophoric elements [19] [10] [11]. This comparative analysis encompasses variations in ring fusion patterns, heteroatom substitutions, and peripheral substituent modifications.

Benzene-Fused Diazaspiro[5.5]undecane Comparisons

The 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivatives represent the most extensively studied analogs, providing crucial reference points for evaluating the naphthalene-containing compound [19]. Compounds 5a-5c, featuring 4,5-benzene fusion, demonstrated melanin-concentrating hormone receptor 1 binding affinities of 13, 16, and 11 nM respectively [19]. These values establish a benchmark for evaluating the impact of naphthalene substitution versus benzene fusion.

The structural comparison reveals that naphthalene substitution at position 3 provides increased lipophilicity and extended π-system interactions compared to benzene fusion at positions 4-5. This difference likely results in altered binding kinetics and potentially improved membrane permeability characteristics.

Oxaspiro Derivative Comparisons

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives provide insight into the effects of oxygen incorporation on biological activity [20] [21]. These compounds demonstrated dual μ-opioid receptor agonism and σ1 receptor antagonism, with optimized derivatives showing Ki values in the 100-500 nM range for both targets [20]. The oxygen substitution modifies the electronic environment and hydrogen bonding capacity compared to the all-nitrogen 3,9-diazaspiro[5.5]undecane system.

Compound 15au from this series showed balanced dual receptor activity and potent analgesic effects comparable to oxycodone, while demonstrating reduced constipation side effects [20]. This comparison highlights how heteroatom substitution can modulate selectivity and side effect profiles.

GABA Receptor Antagonist Derivatives

The 3,9-diazaspiro[5.5]undecane-based gamma-aminobutyric acid type A receptor antagonists provide direct structural analogs for comparison [10] [11]. Compounds 2027 and 018, featuring spirocyclic benzamide substituents, demonstrated potent competitive antagonism with low cellular membrane permeability [10]. The simplified analog 1e, containing m-methylphenyl substitution, showed 180 nM binding affinity and superior subtype selectivity [10].

This comparison reveals that while complex aromatic substituents (as in 2027 and 018) provide high potency, simplified aromatic systems can maintain significant activity while offering improved selectivity profiles. The naphthalene substitution in 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane represents an intermediate complexity level that may optimize the balance between potency and selectivity.

Pharmaceutical Property Comparisons

Comparative pharmacokinetic studies across diazaspiro[5.5]undecane derivatives reveal consistent patterns of improved metabolic stability and oral bioavailability compared to non-spirocyclic analogs [7]. The spirocyclic architecture provides inherent advantages in drug-like property optimization, with specific modifications influencing the magnitude of these benefits.

Studies of acetyl-CoA carboxylase inhibitors based on 1,9-diazaspiro[5.5]undecan-2-ones demonstrated that systematic structural modifications could achieve IC50 values as low as 1.0 nM for ACC2 and 3.4 nM for ACC1 [19]. These findings establish that the diazaspiro[5.5]undecane scaffold is capable of supporting sub-nanomolar potency when appropriately functionalized.

Selectivity Profile Distinctions

The comparative analysis reveals that heteroatom positioning and substituent patterns dramatically influence receptor selectivity profiles. While 1,9-diazaspiro[5.5]undecane derivatives tend to favor melanin-concentrating hormone receptors and acetyl-CoA carboxylase [19], 3,9-diazaspiro[5.5]undecane analogs show preference for gamma-aminobutyric acid type A receptors [10] [11]. The naphthalene substitution in 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is expected to confer unique selectivity characteristics that distinguish it from both benzene-fused and simple aromatic analogs.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.193948774 g/mol

Monoisotopic Mass

280.193948774 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types